(Rac)-S 16924
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Overview
Description
S 16924 is a novel benzodioxopyrrolidine compound that has shown potential as an antipsychotic agent. It exhibits a clozapine-like profile of interaction with multiple monoaminergic receptors and demonstrates potent agonist activity at serotonin (5-HT) 1A receptors . This compound has been studied for its unique pharmacological properties and potential therapeutic applications in treating psychiatric disorders .
Preparation Methods
The synthesis of S 16924 involves several steps, starting with the preparation of the benzodioxopyrrolidine core structure. The synthetic route typically includes the following steps:
Formation of the benzodioxopyrrolidine core: This involves the reaction of a suitable benzodioxin derivative with a pyrrolidine precursor under specific conditions.
Functionalization: The core structure is then functionalized with various substituents to achieve the desired pharmacological properties. This may involve reactions such as alkylation, acylation, or halogenation.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain a high-purity product.
Industrial production methods for S 16924 would likely involve scaling up these synthetic routes while optimizing reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow processes to enhance efficiency and reproducibility .
Chemical Reactions Analysis
S 16924 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives. Common reagents for oxidation include potassium permanganate or chromium trioxide.
Reduction: S 16924 can be reduced using reagents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific substituents on the benzodioxopyrrolidine core are replaced with other functional groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: The compound’s unique structure and reactivity make it a valuable tool for studying monoaminergic receptor interactions and developing new synthetic methodologies.
Biology: S 16924’s interaction with serotonin receptors has implications for understanding neurotransmitter signaling and receptor function.
Medicine: The compound’s potential as an antipsychotic agent has been explored in preclinical and clinical studies. .
Mechanism of Action
S 16924 exerts its effects primarily through its interaction with serotonin (5-HT) receptors. It acts as a potent agonist at 5-HT 1A receptors, which are involved in regulating mood, anxiety, and cognition. The compound also exhibits antagonist activity at 5-HT 2A and 5-HT 2C receptors, which are implicated in the modulation of neurotransmitter release and receptor signaling .
The molecular targets and pathways involved in S 16924’s mechanism of action include:
5-HT 1A receptors: Activation of these receptors leads to the inhibition of serotonin release and modulation of neuronal firing in the raphe region.
5-HT 2A and 5-HT 2C receptors: Antagonism at these receptors reduces serotonin turnover and affects dopaminergic transmission in various brain regions.
Comparison with Similar Compounds
S 16924 shares similarities with other antipsychotic agents such as clozapine and haloperidol but also exhibits unique properties:
Clozapine: Both S 16924 and clozapine interact with multiple monoaminergic receptors and have potent agonist activity at 5-HT 1A receptors. .
Haloperidol: Unlike haloperidol, which primarily targets dopamine receptors, S 16924 has a diverse interaction profile with serotonin receptors.
Other similar compounds include olanzapine, quetiapine, risperidone, and ziprasidone, which also target monoaminergic receptors but differ in their specific receptor affinities and pharmacological profiles .
Properties
Molecular Formula |
C22H24FNO4 |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
2-[1-[2-(2,3-dihydro-1,4-benzodioxin-5-yloxy)ethyl]pyrrolidin-3-yl]-1-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C22H24FNO4/c23-18-6-4-17(5-7-18)19(25)14-16-8-9-24(15-16)10-11-26-20-2-1-3-21-22(20)28-13-12-27-21/h1-7,16H,8-15H2 |
InChI Key |
DXBFVLGYPFUTEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1CC(=O)C2=CC=C(C=C2)F)CCOC3=CC=CC4=C3OCCO4 |
Synonyms |
1-(benzodioxane-5-yl)-3-(3-(4-fluorophenacyl)pyrrolidine)-1-oxapropane HCl 2-(1-(2-(2,3-dihydrobenzo(1,4)dioxin-5-yloxy)ethyl)pyrrolidin-3-yl)-1-(4-fluorophenyl)ethanone S 16924 S-16924 S16924 |
Origin of Product |
United States |
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